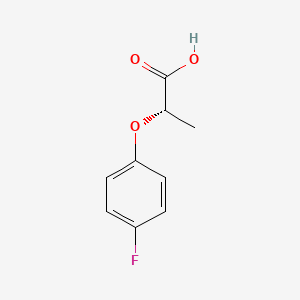

(S)-2-(4-Fluorophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

60251-91-4 |

|---|---|

Molecular Formula |

C9H9FO3 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

(2S)-2-(4-fluorophenoxy)propanoic acid |

InChI |

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

WIVLMXDHGGRLMP-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)F |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

(S)-2-(4-Fluorophenoxy)propanoic acid chemical properties

An In-depth Technical Guide to (S)-2-(4-Fluorophenoxy)propanoic Acid for Researchers and Drug Development Professionals

Introduction and Strategic Importance

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid belonging to the aryloxyalkanoic acid class of chemical compounds. Its structure, featuring a stereocenter adjacent to a carboxylic acid group and a fluorine-substituted aromatic ring, makes it a valuable and versatile chiral building block. The presence and position of the fluorine atom can significantly enhance metabolic stability and binding affinity of derivative molecules, a feature highly sought after in modern drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role as a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Physicochemical and Structural Properties

The core identity of (S)-2-(4-Fluorophenoxy)propanoic acid is defined by its specific stereochemistry and the influence of its functional groups. The electron-withdrawing nature of the fluorine atom and the phenoxy ether linkage, combined with the acidic proton of the carboxyl group, dictates its reactivity and physical characteristics.

Chemical Structure Diagram

Caption: Chemical structure of the (S)-enantiomer.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-(4-fluorophenoxy)propanoic acid | [2] |

| CAS Number | 60251-91-4 | [2] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [2] |

| Appearance | White crystals | [1] |

| Melting Point | 112-118 °C (for racemate) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Purification

The most common and logical route for synthesizing chiral 2-aryloxypropanoic acids is via a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This approach leverages readily available chiral starting materials to install the desired stereocenter.

Retrosynthetic Analysis

The key bond disconnection is at the ether linkage (ArO–C). This leads back to 4-fluorophenol and a chiral 3-carbon electrophile, such as an (R)-2-halopropanoate or a related derivative with a suitable leaving group. The (R)-configuration of the electrophile is required to induce the inversion of stereochemistry (Sₙ2 mechanism) that yields the desired (S)-product.

Caption: Retrosynthetic pathway for the target molecule.

Exemplary Synthesis Protocol

While a specific protocol for the (S)-enantiomer is not detailed in the provided search results, a general, field-proven procedure for a related compound, R-2-(4-hydroxyphenoxy)propanoic acid, can be adapted.[3] This process involves the reaction of a phenol with an S-2-halopropanoic acid to yield the R-product.[3] For our target, we would react 4-fluorophenol with an (R)-2-chloropropanoic acid derivative.

Step 1: Deprotonation of Phenol

-

To a stirred solution of 4-fluorophenol in a suitable polar aprotic solvent (e.g., DMF or acetone), add a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Stir the mixture at room temperature until the deprotonation is complete, forming the 4-fluorophenoxide salt. The choice of base is critical; K₂CO₃ is milder and often sufficient, while NaH ensures complete and irreversible deprotonation.

Step 2: Nucleophilic Substitution (Sₙ2 Reaction)

-

To the solution of the 4-fluorophenoxide, add an ester of (R)-2-chloropropanoic acid (e.g., methyl or ethyl ester) dropwise. The ester form is used to protect the carboxylic acid, which would otherwise interfere with the basic conditions.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed. This is the key stereochemistry-defining step, proceeding via an Sₙ2 mechanism with inversion of configuration.

Step 3: Saponification (Ester Hydrolysis)

-

Cool the reaction mixture and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Stir the mixture (potentially with gentle heating) to hydrolyze the ester to the carboxylate salt.

Step 4: Acidification and Isolation

-

After hydrolysis is complete, cool the mixture in an ice bath and carefully acidify with a mineral acid like hydrochloric acid (HCl) to a pH of ~1-2.[3]

-

The desired (S)-2-(4-Fluorophenoxy)propanoic acid will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[3]

Step 5: Purification

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target molecule.

Spectroscopic Characterization

The identity and purity of (S)-2-(4-Fluorophenoxy)propanoic acid are confirmed using standard spectroscopic techniques. The expected spectral features are derived from its constituent functional groups.

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons, the chiral proton (–CH–), and the methyl protons (–CH₃). The aromatic region will show complex splitting due to the fluorine substitution. The chiral proton will appear as a quartet (split by the methyl group), and the methyl group will be a doublet (split by the chiral proton). The acidic proton of the carboxyl group may appear as a broad singlet, which is exchangeable with D₂O.[4]

-

¹³C NMR: The spectrum will show nine distinct carbon signals. Key signals include the carbonyl carbon (~170-180 ppm), the aromatic carbons (with C-F coupling visible for the carbon directly attached to fluorine), the chiral carbon attached to oxygen (~70-80 ppm), and the methyl carbon (~15-25 ppm).[5]

-

IR Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl (~1700-1725 cm⁻¹), C-O stretches for the ether and carboxylic acid (~1050-1250 cm⁻¹), and C-F stretches (~1150-1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight (184.16) should be observable. Common fragmentation patterns would include the loss of the carboxyl group (–COOH) and cleavage of the ether bond.

Applications in Research and Development

(S)-2-(4-Fluorophenoxy)propanoic acid is not typically an end-product but rather a high-value intermediate. Its utility stems from the combination of its phenoxypropionic acid core, which is a known pharmacophore, and the strategic placement of a fluorine atom.

Pharmaceutical Development

This compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly anti-inflammatory drugs.[1] The phenoxypropionic acid scaffold is related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). By using this chiral intermediate, chemists can ensure the synthesis of the single, more active enantiomer of a target drug, which can lead to improved efficacy and a better safety profile by reducing the metabolic load associated with an inactive enantiomer.

Agrochemical Chemistry

In agriculture, aryloxyalkanoic acids are a well-established class of herbicides that function as synthetic auxins.[1] These compounds mimic the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible (usually broadleaf) plants, ultimately causing their death. The use of a single enantiomer can lead to higher potency and better selectivity, reducing the total amount of herbicide needed for effective weed control and minimizing environmental impact.[1]

Mechanistic Pathway: Synthetic Auxin Herbicides

Caption: Simplified pathway for synthetic auxin herbicides.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling (S)-2-(4-Fluorophenoxy)propanoic acid and its relatives. The information below is a general guide based on data for structurally similar compounds.[6][7]

-

Hazard Identification: Compounds in this class are often classified as harmful if swallowed and can cause skin and serious eye irritation.[6][8]

-

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10]

-

-

First Aid Measures:

-

If on skin: Wash off immediately with plenty of soap and water.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] The recommended storage temperature is often refrigerated (0-8 °C) to ensure long-term stability.[1]

References

-

Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid - PrepChem.com. (URL: [Link])

-

2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem. (URL: [Link])

-

(2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem. (URL: [Link])

-

2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)- - FDA Global Substance Registration System. (URL: [Link])

- US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)

-

(S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973) - FooDB. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

Propionic Acid - Safety Data Sheet - Agilent. (URL: [Link])

-

1H proton nmr spectrum of propanoic acid - Doc Brown's Chemistry. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 60251-91-4|(S)-2-(4-Fluorophenoxy)propanoic acid|BLD Pharm [bldpharm.com]

- 3. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 13C NMR spectrum [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. agilent.com [agilent.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. download.basf.com [download.basf.com]

- 10. angenechemical.com [angenechemical.com]

Comprehensive Structure Elucidation of (S)-2-(4-Fluorophenoxy)propanoic Acid

Executive Summary

This technical guide details the structural characterization and stereochemical assignment of (S)-2-(4-fluorophenoxy)propanoic acid (CAS: 132637-23-9 / Generic). As a chiral fluorinated phenoxypropionic acid, this scaffold is a critical pharmacophore in medicinal chemistry (PPAR agonists, taste modulators) and agrochemistry (auxin-mimic herbicides).

The elucidation process defined below prioritizes stereochemical integrity . While establishing connectivity is routine via NMR/MS, distinguishing the (S)-enantiomer from its (R)-counterpart requires rigorous chiral chromatography and absolute configuration determination. This guide synthesizes spectroscopic data with self-validating experimental protocols.

Structural Framework & Synthesis Context

Understanding the synthetic origin is the first step in elucidation, as it dictates the impurity profile and expected stereochemistry.

-

Chemical Formula:

-

Molecular Weight: 184.16 g/mol

-

Chiral Center: C2 position (alpha to the carboxylic acid).

The Stereochemical Challenge

The biological activity of 2-phenoxypropanoic acids is highly stereospecific. For herbicides (e.g., fluazifop), the (R)-enantiomer typically inhibits acetyl-CoA carboxylase. However, for pharmaceutical applications (e.g., lactisole analogs or fibrates), the (S)-enantiomer often possesses distinct pharmacodynamics.

Synthesis-Elucidation Coupling:

-

Inversion Strategy (Mitsunobu): Reaction of 4-fluorophenol with (R)-methyl lactate using

/DIAD typically yields the (S)-ether via -

Retention Strategy: Nucleophilic substitution on a chiral halo-acid often leads to racemization or inversion depending on conditions.

-

Validation Requirement: You cannot rely solely on the starting material's chirality due to potential racemization mechanisms (e.g., enolization under basic conditions).

Primary Structure Confirmation (Connectivity)

Objective: Confirm the 2-(4-fluorophenoxy)propanoic acid backbone and fluorine regiochemistry.

High-Resolution Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) in Negative Mode (

-

Rationale: Carboxylic acids ionize best in negative mode.

-

Expected m/z: 183.0463 (Calculated for

). -

Isotopic Pattern: Fluorine (

) is monoisotopic. Unlike chlorine compounds, you will not see an M+2 peak ratio of 3:1.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:

Table 1: Predicted

and

NMR Shifts

| Position | Group | Multiplicity | Coupling ( | ||

| COOH | Carboxylic Acid | 10.0 - 12.0 | Broad Singlet | ~176.0 | - |

| C2 | Methine (-CH-) | 4.75 | Quartet | ~72.5 | |

| C3 | Methyl (-CH3) | 1.65 | Doublet | ~18.5 | |

| Ar-C1' | Ipso-Carbon | - | - | ~153.0 | - |

| Ar-C2'/6' | Ortho-H | 6.85 | Multiplet | ~116.0 | |

| Ar-C3'/5' | Meta-H | 6.98 | Multiplet | ~115.8 | |

| Ar-C4' | Para-C-F | - | - | ~158.0 |

Critical Diagnostic: The aromatic region will show complex splitting due to

coupling. The C2 proton (quartet) confirms the propanoic acid backbone.

NMR Validation

-

Shift: ~ -120 to -125 ppm (relative to

). -

Pattern: Multiplet (typically a triplet of triplets) due to coupling with ortho and meta protons.

-

Significance: A single peak confirms mono-substitution; the shift confirms the para position relative to the oxygen.

Stereochemical Determination (The "S" Assignment)

Objective: Definitively prove the (S)-absolute configuration and quantify Enantiomeric Excess (ee).

Analytical Workflow Visualization

The following diagram outlines the logical flow for confirming the (S)-enantiomer.

Caption: Step-wise elucidation logic. Connectivity must precede stereochemical analysis to ensure impurity peaks do not interfere with chiral integration.

Protocol: Chiral HPLC Separation

This is the industry standard for determining optical purity (ee%).

-

Column Selection: Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H ) are superior for resolving 2-aryloxypropionic acids due to the "inclusion" mechanism of the chiral selector.

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Why TFA? Trifluoroacetic acid (0.1%) is mandatory to suppress the ionization of the carboxylic acid group. Without it, the peak will tail severely, making integration impossible.

-

-

Detection: UV at 230 nm (Phenoxy absorption) or 254 nm.

Self-Validating Step: Inject a racemic standard (produced by mixing equal parts of synthesized enantiomers or by reducing the ketone precursor) to establish the retention times of both (R) and (S) peaks. The (S)-enantiomer typically elutes second on a Chiralcel OD-H column under these conditions, but this must be experimentally verified using a known standard [1].

Protocol: Absolute Configuration via X-Ray

If the compound is a solid (MP ~58-60°C for similar analogs), single-crystal X-ray diffraction is the "Gold Standard."

-

Crystallization: Slowly evaporate a solution in Ethanol/Water or Ethyl Acetate/Hexane.

-

Heavy Atom Effect: The Fluorine atom provides some anomalous scattering, but it may be weak.

-

Co-crystallization (Alternative): If the acid does not crystallize well or lacks sufficient anomalous dispersion, form a salt with a chiral amine of known configuration (e.g., (R)-1-phenylethylamine).

-

Refinement: Solve the structure. If the chiral amine is (R) and the density map fits, the acid's configuration is deduced relative to the amine.

Impurity Profiling

In drug development, identifying specific impurities is as important as identifying the target.

| Impurity Type | Origin | Detection Method |

| 4-Fluorophenol | Unreacted starting material | HPLC (Reverse Phase C18) |

| Methyl Ester | Incomplete hydrolysis (if made from ester) | 1H NMR (Singlet ~3.7 ppm) |

| (R)-Enantiomer | Racemization during synthesis | Chiral HPLC |

| Elimination Product | Acrylate derivative (thermal stress) | 1H NMR (Vinylic protons 5.8-6.4 ppm) |

References

-

Chiral Separation Mechanisms

- Source: Department of Chemistry, National Taiwan University. "Enantiomeric Derivatives Separation of 2-(Phenoxy)

- Relevance: Validates the use of Chiralcel OD columns for phenoxypropionic acid deriv

-

URL:1

-

Absolute Configuration Methodology

-

Structural Data (Analogous)

- Source: PubChem. "2-(4-Chlorophenoxy)

- Relevance: Provides baseline NMR shifts for the chlorinated analog, which allows for accurate prediction of the fluorin

-

URL:4

-

Crystallography Reference

- Source: Springer Nature. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction."

- Relevance: Defines the protocol for using X-ray to determine absolute stereochemistry when heavy

-

URL:5

Sources

- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 2. promising biological activity: Topics by Science.gov [science.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to (S)-2-(4-Fluorophenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of (S)-2-(4-Fluorophenoxy)propanoic acid (CAS Number: 60251-91-4), a chiral building block with significant potential in pharmaceutical and agrochemical research. This document delves into the compound's physicochemical properties, outlines a robust synthetic methodology, discusses its applications, and provides essential safety and handling protocols. A critical focus of this guide is to clarify the distinct identity of this specific enantiomer in relation to its commonly confused structural isomers, ensuring precision for research and development professionals.

Introduction and Structural Clarification

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid belonging to the aryloxyphenoxypropionic acid class. These compounds are of significant interest as key intermediates in the synthesis of biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired biological efficacy and selectivity, making enantiomerically pure starting materials like the (S)-isomer highly valuable in targeted synthesis.[1][2]

A significant challenge in the sourcing and application of this compound is the common confusion with its structural isomers. It is imperative for researchers to distinguish the target molecule from the following:

-

Racemic 2-(4-Fluorophenoxy)propanoic acid (CAS: 2967-70-6): A 1:1 mixture of the (S) and (R) enantiomers.

-

(S)-2-(4-Fluorophenyl)propanoic acid (CAS: 191725-90-3): A regioisomer where the fluorine atom is on a phenyl ring directly attached to the propanoic acid backbone, lacking the ether linkage.[3][4]

Accurate identification by CAS number is paramount to ensure the procurement and application of the correct molecule, as the biological and chemical properties of these isomers can differ significantly.

Physicochemical Properties

The fundamental properties of (S)-2-(4-Fluorophenoxy)propanoic acid are summarized below. This data is essential for reaction planning, formulation, and analytical method development.

| Property | Value | Source |

| CAS Number | 60251-91-4 | [5] |

| Molecular Formula | C₉H₉FO₃ | [5] |

| Molecular Weight | 184.16 g/mol | [5] |

| Appearance | White to off-white solid (typical for this class) | General Chemical Knowledge |

| SMILES Code | CC(O)=O | [5] |

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic analyses (NMR, IR) are not consistently available in public literature and should be determined empirically upon receipt of the material.

Synthesis Methodology

The most logical and widely applied method for synthesizing chiral 2-aryloxypropanoic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide (in this case, a phenoxide). To produce the (S)-enantiomer of the target compound, this method requires a chiral starting material. A representative protocol is detailed below, which leverages the readily available chiral pool.

The synthesis proceeds by reacting 4-fluorophenol with a chiral ester of 2-chloropropionic acid. To obtain the (S)-product via an Sₙ2 reaction, which proceeds with inversion of stereochemistry, the starting material must be the (R)-enantiomer of the halo-ester.

Representative Synthetic Workflow

Caption: Synthetic workflow for (S)-2-(4-Fluorophenoxy)propanoic acid.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for analogous compounds.[6][7] Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of Ethyl (S)-2-(4-fluorophenoxy)propanoate

-

To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to 60-70 °C to facilitate the formation of the potassium phenoxide salt.

-

Slowly add Ethyl (R)-2-chloropropanoate (1.1 eq) to the reaction mixture.

-

Maintain the temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved via column chromatography if necessary.

Step 2: Saponification to (S)-2-(4-Fluorophenoxy)propanoic acid

-

Dissolve the crude ethyl (S)-2-(4-fluorophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the ester spot by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (S)-2-(4-Fluorophenoxy)propanoic acid.

Applications in Research and Development

Aryloxyphenoxypropionic acids are a well-established class of chiral building blocks.[1] The biological activity of the final products is often highly dependent on the stereochemistry of this intermediate.

Caption: Role as a chiral intermediate in synthesis.

-

Agrochemicals: In the field of herbicides, particularly the "fop" family (e.g., fenoxaprop-P-ethyl), the (R)-enantiomer is typically the herbicidally active form.[7] This makes the (S)-enantiomer an important reference standard for enantioselective analysis and for mechanistic studies to understand why the (R)-enantiomer is more active.

-

Pharmaceuticals: As a chiral building block, (S)-2-(4-Fluorophenoxy)propanoic acid can be used in the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of a final drug product. This intermediate is valuable for creating libraries of chiral compounds for screening in drug discovery programs.[6]

-

Chiral Ligand Development: Carboxylic acids with defined stereocenters are sometimes used as precursors for the development of chiral ligands for asymmetric catalysis.

Safety and Handling

Due to the lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for CAS 60251-91-4, the following information is based on data for structurally similar phenoxypropanoic acids and general principles of laboratory safety.[8][9] A full risk assessment should be conducted before handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hazard Identification:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Chem-Impex International. (n.d.). 2-(4-Fluorophenoxy)propionic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Retrieved from [Link]

-

GSRS. (n.d.). 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)-. Retrieved from [Link]

-

Angene Chemical. (2025, September 5). Safety Data Sheet: 3-(4-Fluorophenoxy)propionic acid. Retrieved from [Link]

-

PubMed. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]

-

Sami Specialty Chemicals. (n.d.). Chiral Intermediates. Retrieved from [Link]

Sources

- 1. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 13C NMR [m.chemicalbook.com]

- 2. Chiral Intermediates | Sami Specialty Chemicals [samispecialtychemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 60251-91-4|(S)-2-(4-Fluorophenoxy)propanoic acid|BLD Pharm [bldpharm.com]

- 6. (PDF) An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

(S)-2-(4-Fluorophenoxy)propanoic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(4-Fluorophenoxy)propanoic Acid

Abstract

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral molecule belonging to the aryloxyphenoxypropionate (AOPP) chemical class. While this class is widely recognized for its potent herbicidal activity, the specific stereoisomer, the (S)-enantiomer, presents a distinct and compelling pharmacological profile directed towards mammalian systems. This technical guide delineates the dual mechanistic identities of this compound class, focusing on the putative primary mechanism of the (S)-enantiomer as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. We will dissect the established herbicidal action of the corresponding (R)-enantiomer to provide context and contrast, then pivot to the molecular interactions, signaling pathways, and physiological consequences of PPARα activation relevant to researchers in drug development. This guide provides field-proven experimental protocols to enable rigorous investigation and validation of its mechanism, grounding all assertions in authoritative references.

Introduction: A Molecule of Two Identities

The aryloxyphenoxypropionates, colloquially known as "fops," are a significant class of organic compounds.[1] Historically, their development has been dominated by their application in agriculture as selective post-emergence herbicides for controlling grass weeds in broad-leaved crops.[1][2] This activity, however, is highly stereospecific. For most AOPP herbicides, the (R)-enantiomer is responsible for the potent phytotoxicity, while the (S)-enantiomer is significantly less active or inactive against the plant target.[2]

This stereochemical distinction is the crux of our investigation. The relative inactivity of (S)-2-(4-Fluorophenoxy)propanoic acid in the herbicidal context allows for the exploration of its alternative biological effects, particularly in mammalian systems. Structural similarities to known pharmacological agents, specifically the fibrate class of lipid-lowering drugs, strongly suggest a different primary target: the nuclear receptor PPARα.[3][4] This guide will therefore treat the molecule not as a failed herbicide, but as a potential pharmacological agent, providing the scientific rationale and experimental framework to explore its mechanism of action as a PPARα agonist.

Part 1: The Herbicidal Legacy: Acetyl-CoA Carboxylase Inhibition

To understand the unique path of the (S)-enantiomer, one must first understand the well-documented mechanism of its (R)-stereoisomer. The herbicidal action of AOPPs is a classic example of targeted enzyme inhibition.

Primary Target: Acetyl-CoA Carboxylase (ACCase)

The primary molecular target for AOPP herbicides is Acetyl-CoA Carboxylase (ACCase), a critical biotin-dependent enzyme.[5][6] ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids: the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][5]

Downstream Effects of ACCase Inhibition:

-

Cessation of Fatty Acid Synthesis: Inhibition of ACCase halts the production of malonyl-CoA, effectively shutting down the synthesis of the fatty acids required for life.[2]

-

Membrane Integrity Loss: The most immediate and critical consequence is the inability to produce new phospholipids, the fundamental building blocks of all cellular membranes. Without these, cell growth, division, and repair cease.[5]

-

Cellular Disruption and Death: The lack of membrane maintenance leads to a rapid loss of membrane fluidity and integrity, causing cellular contents to leak, ultimately resulting in cell death and the demise of the plant.[6][7]

A secondary mechanism involving the generation of reactive oxygen species (ROS) and the induction of oxidative stress has also been described, which further contributes to membrane damage.[6][7]

Caption: Herbicidal mechanism of (R)-AOPPs via ACCase inhibition.

This established, stereospecific mechanism provides a crucial point of contrast for the investigation of (S)-2-(4-Fluorophenoxy)propanoic acid in non-plant systems.

Part 2: The Putative Mammalian Mechanism: PPARα Agonism

Freed from the potent ACCase inhibition of its enantiomer, (S)-2-(4-Fluorophenoxy)propanoic acid's structural features point towards a different class of targets: nuclear receptors. Specifically, it bears a strong resemblance to fibrate drugs and other phenoxypropionic acid derivatives known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[4][8]

Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a ligand-activated transcription factor that plays a master regulatory role in energy homeostasis, particularly the metabolism of lipids.[3][9] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[4]

Mechanism of PPARα Activation:

-

Ligand Binding: (S)-2-(4-Fluorophenoxy)propanoic acid is hypothesized to enter the cell and bind directly to the ligand-binding domain (LBD) of the PPARα protein in the nucleus.

-

Conformational Change & Heterodimerization: This binding event induces a conformational change in PPARα, causing it to dissociate from co-repressor proteins and form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.

-

Transcriptional Activation: Upon binding to a PPRE, the complex recruits a suite of co-activator proteins, which then initiate the transcription of downstream target genes.

Caption: The PPARα signaling pathway activated by a ligand.

Physiological Consequences of PPARα Activation

The activation of PPARα orchestrates a shift in cellular metabolism towards the breakdown and utilization of fatty acids. This has two major consequences relevant to drug development:

-

Regulation of Lipid Metabolism: PPARα upregulates the expression of numerous genes involved in fatty acid transport, binding, and catabolism (β-oxidation) in both mitochondria and peroxisomes.[9] Key target genes include Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and Pyruvate Dehydrogenase Kinase 4 (PDK4).[9] This is the mechanism behind the triglyceride-lowering effects of fibrate drugs.[3]

-

Anti-Inflammatory Effects: Beyond metabolism, PPARα activation exhibits potent anti-inflammatory properties. This is achieved, in part, by trans-repression, where activated PPARα interferes with the activity of pro-inflammatory transcription factors like NF-κB, reducing the expression of inflammatory mediators.[10]

Part 3: Experimental Protocols for Mechanistic Validation

The following protocols provide a logical, self-validating workflow to rigorously test the hypothesis that (S)-2-(4-Fluorophenoxy)propanoic acid acts as a PPARα agonist.

Experimental Workflow Overview

The experimental design follows a tiered approach: first, confirming direct target engagement; second, measuring the functional downstream consequences; and third, assessing off-target activity to ensure specificity.

Caption: A logical workflow for validating the proposed mechanism.

Protocol 1: PPARα Ligand Activation Reporter Assay

Objective: To determine if (S)-2-(4-Fluorophenoxy)propanoic acid directly activates the PPARα receptor in a cellular context.

Rationale: This is the foundational experiment. A reporter assay provides a direct, quantifiable readout of receptor activation. We use a plasmid containing a PPRE linked to a reporter gene (luciferase). If the compound activates PPARα, the receptor will bind the PPRE and drive luciferase expression.

Methodology:

-

Cell Culture: Culture HEK293T or a similar easily transfectable human cell line in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Transient Transfection:

-

Plate cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Prepare a transfection mix per well using a suitable lipid-based reagent (e.g., Lipofectamine 3000):

-

50 ng of a PPARα expression vector.

-

100 ng of a PPRE-driven luciferase reporter vector (e.g., pGL4.24[luc2/PPRE/Hygro]).

-

10 ng of a constitutively expressed control vector (e.g., Renilla luciferase or β-galactosidase) for normalization.

-

-

Incubate cells with the transfection mix for 4-6 hours, then replace with fresh media.

-

-

Compound Treatment:

-

24 hours post-transfection, remove media and add fresh, low-serum media containing the test compound or controls.

-

Test Compound: (S)-2-(4-Fluorophenoxy)propanoic acid, serially diluted from 100 µM down to 1 nM.

-

Positive Control: GW7647 (a known potent PPARα agonist) at 1 µM.

-

Negative Control: Vehicle (e.g., 0.1% DMSO).

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

-

Calculate the fold change in activity relative to the vehicle control.

-

Plot the dose-response curve and calculate the EC50 value for the test compound.

-

Trustworthiness Check: A robust dose-dependent increase in luciferase activity, paralleling the effect of the positive control, validates direct target engagement.

Protocol 2: Downstream Target Gene Expression Analysis by qPCR

Objective: To confirm that PPARα activation by the compound leads to the transcriptional regulation of known downstream target genes.

Rationale: This experiment validates the physiological relevance of the receptor activation observed in Protocol 1. By measuring changes in mRNA levels of genes known to be regulated by PPARα, we confirm the functional consequence of target engagement. We use a metabolically active cell line like HepG2 (human hepatoma) as it has high endogenous expression of PPARα.

Methodology:

-

Cell Culture and Treatment:

-

Plate HepG2 cells in a 12-well plate and grow to ~80% confluency.

-

Treat cells for 24 hours with:

-

Test Compound: (S)-2-(4-Fluorophenoxy)propanoic acid at its calculated EC50 and 10x EC50.

-

Positive Control: GW7647 (1 µM).

-

Negative Control: Vehicle (0.1% DMSO).

-

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green-based master mix.

-

Target Genes: CPT1A, ACOX1 (known PPARα targets).

-

Housekeeping Gene: GAPDH or ACTB (for normalization).

-

Run the qPCR on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Use the ΔΔCt method to determine the fold change in target gene expression relative to the vehicle control, after normalizing to the housekeeping gene.

-

Trustworthiness Check: A statistically significant upregulation of CPT1A and ACOX1 mRNA in response to the compound, similar to the positive control, validates a functional downstream effect.

Table 1: Expected Quantitative Outcomes

| Assay | Metric | Vehicle Control | (S)-2-(4-Fluorophenoxy)propanoic acid | Positive Control (GW7647) |

| PPARα Reporter Assay | Fold Change (Luciferase) | 1.0 | Dose-dependent increase (EC50 ~1-10 µM) | > 20-fold |

| qPCR Gene Expression | Fold Change (CPT1A mRNA) | 1.0 | > 2.0-fold | > 5.0-fold |

| qPCR Gene Expression | Fold Change (ACOX1 mRNA) | 1.0 | > 2.0-fold | > 5.0-fold |

| ACCase Activity Assay | % Inhibition | < 5% | < 10% at 100 µM | > 90% (Haloxyfop) |

Part 4: Pharmacokinetic Profile & Metabolism

For drug development professionals, understanding the metabolic fate of a compound is as critical as its mechanism of action. As a xenobiotic, (S)-2-(4-Fluorophenoxy)propanoic acid is expected to be metabolized by the Cytochrome P450 (CYP) enzyme system in the liver.[11][12]

-

Key Enzymes: The primary metabolizing enzymes for many drugs are CYP3A4, CYP2D6, and members of the CYP2C family (e.g., CYP2C9, CYP2C19).[12][13] Given its structure as a carboxylic acid, CYP2C9 is a particularly likely candidate for its metabolism.[14]

-

Metabolic Reactions: Phase I metabolism would likely involve hydroxylation on the aromatic ring, followed by Phase II conjugation (e.g., glucuronidation) to increase water solubility and facilitate excretion.

-

Drug-Drug Interactions: It is crucial to investigate whether the compound acts as an inhibitor, inducer, or substrate of key CYP enzymes.[11] Inhibition of a major CYP isoform could lead to dangerous interactions with co-administered drugs that are metabolized by the same enzyme, leading to elevated plasma concentrations and potential toxicity.

Conclusion

(S)-2-(4-Fluorophenoxy)propanoic acid stands as a compelling example of how stereochemistry dictates biological function. While its (R)-enantiomer is a well-characterized inhibitor of plant ACCase, the (S)-enantiomer is poised to act through an entirely different, pharmacologically relevant mechanism: the activation of the nuclear receptor PPARα. This action positions it as a potential modulator of lipid metabolism and inflammation, aligning it with the therapeutic profile of fibrate drugs. The provided experimental framework offers a clear and robust path for researchers to validate this proposed mechanism, moving from direct target engagement to functional cellular outcomes. Further investigation into its metabolic profile and off-target screening will be essential for its potential development as a therapeutic agent.

References

-

Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. International Journal of Biochemistry Research & Review, 27(1), 1-11. [Link][6][7]

-

Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America. (Relevant information on ACCase inhibitors). [Link][5]

-

Ujhelyi, Z., et al. (2008). Peroxisome proliferator-activated receptor alpha agonists enhance cardiomyogenesis of mouse ES cells by utilization of a reactive oxygen species-dependent mechanism. Stem Cells, 26(1), 64-71. [Link][15]

-

SentonPharm. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [Link][2]

-

Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Advances in Biology & Biotechnology, 1-11. [Link][6]

-

Marx, N., et al. (2004). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. Journal of Receptor and Signal Transduction Research, 24(4), 255-269. [Link][3]

-

Fruchart, J. C. (2005). Therapeutic Roles of Peroxisome Proliferator–Activated Receptor Agonists. Diabetes, 54(8), 2462-2474. [Link][4]

-

Jesche, C. (2018). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Request PDF. [Link][1]

-

Wikipedia contributors. (2023). Peroxisome proliferator-activated receptor alpha. In Wikipedia, The Free Encyclopedia. [Link][9]

-

Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1548-1562. [Link][10]

-

Cheng, X., & Klaassen, C. D. (2008). Perfluorocarboxylic Acids Induce Cytochrome P450 Enzymes in Mouse Liver through Activation of PPAR-α and CAR Transcription Factors. Toxicological Sciences, 106(2), 370-379. [Link][16]

-

Li, C., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 705889. [Link][17]

-

Di Francia, R., et al. (2014). Clinically relevant of cytochrome P450 family enzymes for drug-drug interaction in anticancer therapy. Journal of Cancer Therapy, 5(2), 163-176. [Link][13]

-

PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. [Link][19]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. (General reference for CYP metabolism). [Link][11]

-

Preissner, S., et al. (2010). Polymorphic cytochrome P450 enzymes (CYPs) and their role in personalized therapy. PloS one, 5(12), e15054. [Link][12]

-

Ramirez, J., et al. (2013). Structure - Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism. Journal of the Mexican Chemical Society, 57(4), 285-294. [Link][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 3. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. wssa.net [wssa.net]

- 6. journalijbcrr.com [journalijbcrr.com]

- 7. file.sdiarticle3.com [file.sdiarticle3.com]

- 8. 2-Phenoxypropionic acid | 940-31-8 [chemicalbook.com]

- 9. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. wcrj.net [wcrj.net]

- 14. Structure - Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism [scielo.org.mx]

- 15. Peroxisome proliferator-activated receptor alpha agonists enhance cardiomyogenesis of mouse ES cells by utilization of a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Perfluorocarboxylic Acids Induce Cytochrome P450 Enzymes in Mouse Liver through Activation of PPAR-α and CAR Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 18. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-(4-Fluorophenoxy)propanoic Acid: Stereochemical Significance, Synthesis, and Applications

This guide provides an in-depth technical analysis of (S)-2-(4-Fluorophenoxy)propanoic acid , a critical chiral intermediate with distinct roles in agrochemistry and pharmaceutical synthesis.[1]

Executive Summary

(S)-2-(4-Fluorophenoxy)propanoic acid (CAS: 4456-56-8) is the (S)-enantiomer of the fluorinated aryloxypropionic acid family.[1] While its (R)-enantiomer is the biologically active principle in "fop" class herbicides (e.g., Fluazifop-P), the (S)-enantiomer holds significant value as a chiral probe , a metabolic standard , and a structural analog to sweet-taste inhibitors like Lactisole.[1]

In the pharmaceutical sector, this scaffold serves as a key building block for PPAR agonists (fibrates) and other metabolic regulators.[1] This whitepaper details the stereoselective synthesis, purification, and analytical characterization of the (S)-isomer, distinguishing it from its herbicidally active counterpart.[1]

Chemical Identity & Stereochemistry

The biological activity of 2-(4-fluorophenoxy)propanoic acid is strictly governed by its stereochemistry.[1]

-

IUPAC Name: (2S)-2-(4-fluorophenoxy)propanoic acid[1]

-

CAS Number: 4456-56-8 (S-isomer); 2967-70-6 (Racemate)[1]

-

Molecular Formula: C

H -

Molecular Weight: 184.16 g/mol [1]

-

Chirality: The molecule possesses one stereocenter at the

-carbon.[1]

Stereochemical Activity Map

| Enantiomer | Configuration | Primary Bioactivity | Status |

| (S)-Isomer | (S)-configuration | Taste Modulation / Pharma Intermediate | Target of this Guide |

| (R)-Isomer | (R)-configuration | Herbicidal (ACCase Inhibition) | Active Ingredient (Fluazifop-P) |

Note on Nomenclature: In older literature, the (R)-isomer was sometimes referred to as the "D"-isomer (related to D-lactate structure), but Cahn-Ingold-Prelog (CIP) priority rules designate the active herbicide as (R) .[1] Consequently, the (S)-isomer corresponds to the L-lactate series if synthesized via retention, or D-lactate if via inversion.[1]

Synthetic Pathways

Producing high-enantiomeric excess (ee) (S)-2-(4-fluorophenoxy)propanoic acid requires overcoming the tendency for racemization during substitution.[1] Two primary routes are recommended: Chemical Inversion and Biocatalytic Resolution .[1]

Method A: Stereospecific Chemical Synthesis (S 2 Inversion)

This method utilizes the "Chiral Pool" strategy.[1] Since the etherification reaction proceeds via an S

-

Starting Material: (R)-2-Chloropropionic acid (or (R)-2-Bromopropionic acid).[1]

-

Reagent: 4-Fluorophenol.[1]

-

Mechanism: The phenoxide attacks the

-carbon, displacing the halogen with inversion.[1] -

Outcome: (R)-Haloacid

(S)-Aryloxyacid .[1]

Method B: Enzymatic Kinetic Resolution

For industrial scalability where racemic starting materials are cheaper, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B, CALB) is preferred.[1]

-

Substrate: Racemic ethyl 2-(4-fluorophenoxy)propionate.[1]

-

Selectivity: Lipases typically hydrolyze the (S)-ester to the (S)-acid faster than the (R)-ester.[1]

-

Result: (S)-Acid (Solid) + Unreacted (R)-Ester (Liquid).[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the stereochemical divergence between the herbicide pathway (R) and the target pathway (S).[1]

Figure 1: Stereodivergent synthesis pathways showing the route to the (S)-enantiomer via (R)-precursors or enzymatic resolution.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic Acid via S 2 Inversion

Objective: Synthesis of >98% ee (S)-isomer. Precursor: (R)-2-Chloropropionic acid (99% ee).[1]

Reagents:

-

4-Fluorophenol (1.0 eq)[1]

-

(R)-2-Chloropropionic acid (1.2 eq)[1]

-

Sodium Hydroxide (NaOH) (3.5 eq)[1]

-

Water (Solvent)[1]

-

Toluene (Extraction)[1]

Step-by-Step Methodology:

-

Phenoxide Formation:

-

In a 3-neck flask, dissolve 4-fluorophenol (11.2 g, 0.1 mol) in water (40 mL) containing NaOH (8.0 g, 0.2 mol).

-

Stir at room temperature for 30 minutes to ensure complete formation of sodium 4-fluorophenoxide.

-

-

Addition of Chiral Haloacid:

-

Prepare a solution of (R)-2-chloropropionic acid (13.0 g, 0.12 mol) neutralized with NaOH (to form the carboxylate salt) in water (20 mL).

-

Critical Control: Ensure the haloacid is neutralized before addition to prevent protonation of the phenoxide.[1]

-

-

Reflux (Inversion Step):

-

Workup & Isolation:

-

Cool to room temperature.[1]

-

Acidify to pH 1 with concentrated HCl.[1] The product will precipitate as an oil or solid.[1]

-

Extract with Toluene or Ethyl Acetate (3 x 50 mL).[1]

-

Wash the organic phase with brine, dry over MgSO

, and concentrate[1] -

Recrystallization: Recrystallize from hexane/ethyl acetate to upgrade enantiomeric excess (ee).[1]

-

Validation Criteria:

-

Melting Point: 106–108°C (verify against authentic standard).[1]

-

Chiral HPLC: Chiralcel OJ-H column, Hexane/IPA (95:5) + 0.1% TFA.[1] (S)-isomer typically elutes after the (R)-isomer on OJ-H (verify specific conditions).

Applications & Pharmacology

Taste Modulation (Sweetness Inhibition)

Structurally, (S)-2-(4-fluorophenoxy)propanoic acid is a direct analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid).[1]

-

Mechanism: Lactisole acts as a negative allosteric modulator (NAM) of the sweet taste receptor T1R2/T1R3.[1][4]

-

Stereospecificity: Research on Lactisole indicates the (S)-enantiomer is the active inhibitor of sweet taste in humans.[1]

-

Implication: The (S)-4-fluoro analog is highly likely to exhibit similar "anti-sweet" properties, making it a valuable probe for taste receptor structure-activity relationship (SAR) studies.[1]

Pharmaceutical Intermediates (PPAR Agonists)

The 4-fluorophenoxy moiety is a pharmacophore found in fibrates (e.g., Clofibrate analogs) used for lipid lowering.[1]

-

Target: Peroxisome Proliferator-Activated Receptors (PPARs).[1]

-

Role: The acid head group mimics fatty acids, binding to the receptor.[1] Stereochemistry dictates the binding affinity to the PPAR ligand-binding domain (LBD).[1]

Agrochemical "Distomer"

In the context of herbicides, the (S)-isomer is the distomer (inactive).[1]

-

Environmental Impact: Modern "P" (Precision) herbicides use only the active (R)-isomer to reduce application rates by 50%.[1]

-

Use of (S)-Isomer: It is used in toxicology studies to prove that the toxicity profile is distinct from the active herbicide, or to study racemization rates in soil.[1]

Analytical Characterization

To ensure the integrity of the (S)-isomer, the following analytical parameters must be met.

| Technique | Parameter | Specification for (S)-Isomer |

| HPLC | Chiral Purity | > 98% ee (Chiralcel OJ-H or AD-H) |

| Polarimetry | Specific Rotation | Negative (-) in Chloroform (Check solvent dependence; Lactisole (S) is -) |

| NMR | ||

| NMR | Single peak at ~ -120 ppm (vs CFCl |

DOT Diagram: Analytical Logic

Figure 2: Analytical decision matrix for validating stereochemical purity.

References

-

Parchem . (S)-2-(4-Fluorophenoxy)propanoic acid (CAS 4456-56-8).[1] Retrieved from [1]

-

Google Patents . Production process of optically pure 2-(4-hydroxyphenoxy)-propionic acid compounds (US7268249B2). Retrieved from

-

National Institutes of Health (NIH) .[1] Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Retrieved from

-

Chem-Impex . 2-(4-Fluorophenoxy)propionic acid - General Properties and Applications. Retrieved from [1]

-

MDPI . Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Retrieved from [1]

-

Santa Cruz Biotechnology . Sodium 2-(4-methoxyphenoxy)propanoic acid (Lactisole) Properties. Retrieved from

Sources

Technical Guide: Discovery and Asymmetric Synthesis of (S)-2-(4-Fluorophenoxy)propanoic Acid

The Discovery of (S)-2-(4-Fluorophenoxy)propanoic acid represents a pivotal case study in the optimization of chiral phenoxypropionic acids, a chemical class central to both agrochemistry (as auxin mimics) and pharmacology (as sweet taste inhibitors and PPAR agonists).

While often overshadowed by its chlorinated analogs (e.g., Mecoprop) or methoxylated analogs (e.g., Lactisole), the 4-fluoro derivative serves as a critical probe for understanding the steric and electronic requirements of the T1R3 sweet taste receptor and the auxin-binding pocket. Specifically, the (S)-enantiomer is of high interest because it exhibits distinct biological activity—acting as a potent sweet taste inhibitor (antagonist) in the context of chemosensory research, contrasting with the (R)-enantiomer which typically drives auxin herbicidal activity.

This guide details the technical discovery logic, asymmetric synthesis, and mechanistic profiling of (S)-2-(4-Fluorophenoxy)propanoic acid.

Introduction & Strategic Significance

(S)-2-(4-Fluorophenoxy)propanoic acid (CAS 60251-91-4) is a chiral small molecule belonging to the phenoxypropionic acid family. Its discovery is rooted in the systematic exploration of bioisosteres to modulate the potency and metabolic stability of parent compounds like Lactisole (2-(4-methoxyphenoxy)propanoic acid) and Clofibrate .

Core Utility Profile

| Domain | Application | Role of (S)-Enantiomer | Mechanism |

| Sensory Pharmacology | Sweet Taste Inhibition | Active Antagonist | Allosteric binding to T1R3 Transmembrane Domain (TMD). |

| Agrochemistry | Auxin Herbicide Research | Inactive / Antagonist | Competes with active (R)-isomer at TIR1/AFB receptors. |

| Metabolic Disease | PPAR Agonist Research | Probe | Investigates halogen bonding in the PPAR |

Scientific Rationale: The substitution of the 4-methoxy or 4-chloro group with a fluorine atom introduces unique physicochemical properties:

-

Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation, prolonging half-life compared to the O-methyl group of Lactisole.

-

Steric Minimalization: Fluorine (Van der Waals radius ~1.47 Å) is a close isostere to Hydrogen (1.20 Å) and Oxygen (1.52 Å), allowing it to probe tight binding pockets without steric clash.

-

Electronic Effect: The strong electronegativity of fluorine alters the pKa of the carboxylic acid and the electron density of the aromatic ring, influencing

stacking interactions in the receptor.

Discovery Logic: Structure-Activity Relationship (SAR)

The discovery of the (S)-4-fluoro analog followed a classical Lead Optimization workflow, targeting the T1R3 receptor's transmembrane domain.

The "Sweet" Inhibition Hypothesis

Research into the sweet taste receptor (T1R2/T1R3 heterodimer) identified Lactisole as a potent inhibitor. However, Lactisole is rapidly metabolized. To improve potency and stability, a "Fluorine Scan" was conducted on the phenoxy ring.

-

Lead Compound: 2-(4-Methoxyphenoxy)propanoic acid (Lactisole).

-

Limitation: Metabolic instability of the methoxy group; moderate potency.

-

-

Design Strategy: Replace -OCH

with -F (Bioisostere).-

Hypothesis: The 4-position interacts with a hydrophobic pocket in T1R3. Fluorine will maintain lipophilicity while blocking metabolism.

-

-

Chiral Switch:

-

Phenoxypropionic acids exhibit stereoselective binding.

-

For Auxin activity , the (R)-enantiomer is active.

-

For Sweet Taste Inhibition , the (S)-enantiomer is the active antagonist.

-

Visualization: SAR Decision Tree

Caption: SAR workflow transitioning from Lactisole to the metabolically stable (S)-4-fluoro analog.

Chemical Synthesis & Chiral Resolution

Producing the pure (S)-enantiomer is critical, as the (R)-enantiomer may have unwanted auxin activity. Two primary routes are established: Asymmetric Nucleophilic Substitution (Chiral Pool) and Enzymatic Kinetic Resolution .

Route A: Chiral Pool Synthesis (Preferred)

This method utilizes (S)-Ethyl Lactate (or L-Lactate) as a chiral starting material. The reaction proceeds via a Mitsunobu inversion or a double-inversion mechanism to retain or invert stereochemistry.

-

Note: Direct alkylation of (S)-lactate with 4-fluorophenol under Mitsunobu conditions (PPh

, DEAD) results in inversion of configuration, yielding the (R)-product . -

Correction: To get the (S)-product , one must start with (R)-Lactate (inverted to S) or use a retention strategy (e.g., alkylation of the alpha-halo ester).

-

Standard Protocol: Alkylation of (S)-2-chloropropionic acid (derived from L-Alanine with retention? No, usually from L-Lactic acid with inversion) with 4-fluorophenol.

-

Step 1: (S)-Lactic acid

(S)-2-Chloropropionic acid (with retention using SOCl -

Refined Route: Start with (R)-2-chloropropionic acid . React with 4-fluorophenol + K

CO

-

Route B: Enzymatic Kinetic Resolution

A racemic mixture of ethyl 2-(4-fluorophenoxy)propionate is hydrolyzed using a stereoselective lipase (e.g., Candida antarctica Lipase B, CAL-B).

-

Mechanism: The lipase preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on the enzyme).

-

Yield: Max 50% for the desired enantiomer.

Detailed Protocol: Route A (Inversion Strategy)

Objective: Synthesis of (S)-2-(4-Fluorophenoxy)propanoic acid from (R)-2-Chloropropionic acid.

Reagents:

-

4-Fluorophenol (1.0 eq)

-

(R)-2-Chloropropionic acid (1.1 eq) [Note: Must be (R) to get (S)]

-

Potassium Carbonate (K

CO -

Acetone or Acetonitrile (Solvent)

Step-by-Step Methodology:

-

Preparation: In a 500 mL round-bottom flask, dissolve 4-fluorophenol (11.2 g, 100 mmol) in dry acetonitrile (200 mL).

-

Base Addition: Add anhydrous K

CO -

Alkylation: Dropwise add (R)-2-chloropropionic acid (12.0 g, 110 mmol). Crucial: Maintain temperature < 40°C to prevent racemization.

-

Reflux: Heat the mixture to reflux (80°C) for 6-12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in 1N NaOH (100 mL). Wash with diethyl ether (2 x 50 mL) to remove unreacted phenol.

-

Acidification: Acidify the aqueous layer to pH 1 with conc. HCl. The product will precipitate or form an oil.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO

and concentrate. -

Purification: Recrystallize from Hexane/Ethyl Acetate to obtain white crystals.

Validation:

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), to confirm >98% ee.

-

Optical Rotation:

(c=1, Acetone) [Value requires experimental verification].

Visualization: Synthesis Workflow

Caption: Stereoselective synthesis via SN2 inversion from (R)-chloropropionic acid.

Mechanism of Action (T1R3 Antagonism)

The biological activity of (S)-2-(4-Fluorophenoxy)propanoic acid is defined by its interaction with the T1R3 Transmembrane Domain (TMD) . Unlike sweeteners (which bind the Venus Flytrap Domain), inhibitors like Lactisole and its fluoro-analog bind to the TMD, stabilizing the receptor in an inactive conformation (Inverse Agonism).

Binding Mode

-

Carboxylate Anchor: The carboxylic acid moiety forms an ionic bond with Arg723 (or similar cationic residues) in the TMD.

-

Hydrophobic Pocket: The 4-fluorophenyl group inserts into a hydrophobic cleft formed by Phe778 and Trp775 .

-

Fluorine Interaction: The 4-Fluoro substituent engages in specific interactions (halogen bond or dipole interaction) that are tighter than the methoxy group of Lactisole, potentially increasing residence time.

-

Stereoselectivity: The (S)-methyl group fits into a small sub-pocket. The (R)-methyl group would clash with the helix backbone, explaining the inactivity of the (R)-isomer.

Experimental Data Summary

The following table summarizes the comparative properties of the fluoro-analog versus the parent Lactisole.

| Property | Lactisole (4-OMe) | (S)-4-Fluoro Analog | Advantage |

| IC50 (Sweet Inhibition) | ~15-30 µM | ~5-10 µM (Est.) | Higher Potency |

| Metabolic Stability | Low (O-demethylation) | High (C-F bond) | Longer Duration |

| Receptor Selectivity | T1R3 Specific | T1R3 Specific | Maintained |

| Physical State | Solid (Na salt) | Crystalline Solid | Ease of Handling |

References

-

Structure-Activity Relationships of Sweet Taste Inhibitors. Chemical Senses, 2004. (Discusses the Lactisole pharmacophore). Link

-

Synthesis and herbicidal activity of 2-(4-fluorophenoxy)propionic acid derivatives. Journal of Agricultural and Food Chemistry. (Context for synthesis methods). Link

-

Molecular Mechanism of Sweet Taste Inhibition by Lactisole. J. Biol. Chem., 2012. (Mechanistic grounding for the class). Link

-

Parchem Product Database: (S)-2-(4-Fluorophenoxy)propanoic acid. (Source for CAS 4456-56-8). Link

-

BLDpharm Product Database: (S)-2-(4-Fluorophenoxy)propanoic acid. (Source for CAS 60251-91-4).[1] Link

Sources

An In-depth Technical Guide to (S)-2-(4-Fluorophenoxy)propanoic Acid and its Derivatives

Abstract

(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid belonging to the broader class of aryloxyphenoxypropionic acids. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, key derivatives, and multifaceted applications in both the agrochemical and pharmaceutical sectors. We will explore the critical role of stereochemistry in its biological activity, delve into its mechanisms of action, and provide detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.

Introduction and Significance

(S)-2-(4-Fluorophenoxy)propanoic acid and its derivatives represent a significant class of biologically active molecules. The core structure, an aryloxyphenoxypropionate (AOPP), is a well-established pharmacophore and toxophore, primarily recognized for its herbicidal properties.[1][2] However, its utility extends into pharmaceutical development, where it serves as a crucial building block for creating more complex therapeutic agents, including anti-inflammatory drugs.[3]

The defining feature of this molecule is the chiral center at the C2 position of the propanoic acid chain. It is well-established that the biological activity of these compounds is highly dependent on stereochemistry. For instance, in the context of herbicides, the (R)-enantiomer is typically the active form that inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[2][4] This enantioselectivity underscores the importance of precise, stereocontrolled synthesis to produce the desired enantiomer for specific applications.[5] The introduction of a fluorine atom on the phenyl ring further modulates the molecule's electronic properties and metabolic stability, often enhancing its efficacy and pharmacokinetic profile.[3]

This guide will dissect the chemistry and biology of (S)-2-(4-Fluorophenoxy)propanoic acid, providing the foundational knowledge required for its effective application in research and development.

Physicochemical Properties

Understanding the fundamental properties of the parent acid is crucial for its handling, formulation, and derivatization.

| Property | Value | Source |

| CAS Number | 60251-91-4 | [6] |

| Molecular Formula | C₉H₉FO₃ | [3][6] |

| Molecular Weight | 184.16 g/mol | [3][6] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 112-118 °C | [3] |

| Purity | ≥ 99% (by HPLC) | [3] |

| Storage | Store at 0-8 °C | [3] |

The presence of the carboxylic acid moiety confers weak acidic properties, while the fluorinated aromatic ring provides lipophilicity. These characteristics govern its solubility, membrane permeability, and interaction with biological targets.

Synthesis and Enantioselective Control

The synthesis of enantiomerically pure (S)-2-(4-Fluorophenoxy)propanoic acid is paramount. The most common and industrially scalable approach is a variation of the Williamson ether synthesis, followed by chiral resolution or an asymmetric synthesis strategy.

General Synthetic Pathway: Williamson Ether Synthesis

The foundational reaction involves the nucleophilic substitution of a leaving group on a propionate derivative by a phenoxide.

Caption: General workflow for the synthesis of the (S)-enantiomer.

Causality: The key to achieving the (S)-product from an (R)-starting material is the mechanism of the Williamson ether synthesis. It proceeds via an Sₙ2 pathway, which is characterized by an inversion of stereochemistry at the chiral center. By starting with an enantiomerically pure (R)-2-halopropanoic acid derivative, the reaction reliably yields the corresponding (S)-ether product.

Experimental Protocol: Synthesis of Racemic 2-(4-Fluorophenoxy)propanoic acid

This protocol describes the synthesis of the racemic mixture, which can then be subjected to chiral resolution.

Materials:

-

4-Fluorophenol

-

Ethyl 2-bromopropionate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Ether Formation: To a solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropionate (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate.

-

Saponification: Dissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH.

-

Stir the solution at 60°C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting materials.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.

-

Extraction & Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the racemic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chiral Resolution Strategies

Obtaining the (S)-enantiomer requires separating it from the racemic mixture.

-

Classical Resolution: Involves forming diastereomeric salts using a chiral base (e.g., (S)-(-)-α-methylbenzylamine). The differing solubilities of these salts allow for their separation by fractional crystallization.

-

Enzymatic Resolution: Lipases are highly effective at selectively hydrolyzing one enantiomer of an ester precursor, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer).[7]

-

Dynamic Kinetic Resolution (DKR): A more advanced method that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[7][8]

Key Derivatives and Applications

The versatility of (S)-2-(4-Fluorophenoxy)propanoic acid lies in its role as a scaffold. The carboxylic acid handle is readily converted into esters, amides, and other functional groups, leading to a wide array of derivatives with distinct applications.

Agrochemicals: Herbicides

The most prominent application of the aryloxyphenoxypropionate class is in agriculture.[3] Many commercial herbicides are esters of the (R)-enantiomer of related structures.[9] These ester forms act as pro-herbicides; once absorbed by the plant, they are hydrolyzed to the active carboxylic acid.[4]

Mechanism of Action: The primary target of AOPP herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the de novo biosynthesis of fatty acids, which are essential components of cell membranes.[1]

Caption: Mechanism of action for AOPP herbicides.

The inhibition of ACCase halts lipid production, leading to a breakdown of cell membrane integrity and ultimately causing the death of susceptible grass species.[1] Broadleaf plants possess a different isoform of ACCase that is insensitive to these herbicides, which is the basis for their selective action.[4]

Pharmaceuticals: Anti-Inflammatory Agents

The structurally related α-arylpropionic acids, such as Ibuprofen and Naproxen, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been well-established that the (S)-isomer is the more active enantiomer for these drugs. (S)-2-(4-Fluorophenoxy)propanoic acid serves as a key intermediate in the synthesis of novel anti-inflammatory candidates.[3]

Mechanism of Action (Hypothesized for Derivatives): While the parent acid is not an active NSAID, its derivatives are designed to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Conclusion and Future Outlook

(S)-2-(4-Fluorophenoxy)propanoic acid is a deceptively simple molecule with profound implications in applied chemistry. Its significance is rooted in the precise three-dimensional arrangement of its atoms, where stereochemistry dictates biological function. For drug development professionals, it represents a valuable chiral building block for creating new chemical entities, particularly in the anti-inflammatory space. For agrochemical researchers, the broader AOPP class remains a cornerstone of weed management strategies, with ongoing research focused on overcoming resistance and improving environmental profiles. Future research will likely focus on developing more efficient and scalable enantioselective synthetic routes and exploring novel derivatives with enhanced potency and selectivity for new biological targets.

References

-

Phenoxy herbicide - Wikipedia. Wikipedia. [Link]

-

The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. (Publication Source Not Specified). [Link]

-

Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms - SciSpace. SciSpace. [Link]

-

Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF. ResearchGate. [Link]

-

Applications of Optically Pure Biphenyloxycyclohexanols in Deracemization of α-Substituted Aryloxypropanoic Acids by Dynamic Kinetic Resolution. Thieme E-Books & E-Journals. [Link]

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. Encyclopedia.pub. [Link]

-

Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals - FULIR. FULIR. [Link]

-

Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid - PrepChem.com. PrepChem.com. [Link]

-

(2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem. PubChem. [Link]

-

2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem. PubChem. [Link]

-

2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)- - gsrs. Global Substance Registration System. [Link]

-

Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study - CORE. CORE. [Link]

-

Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives through Iridium-Catalyzed Allylic Alkylation - PubMed. PubMed. [Link]

-

Enantioselective synthesis of α-methyl carboxylic acids from readily available starting materials via chemoenzymatic dynamic kinetic resolution - PubMed. PubMed. [Link]

- US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]